N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide
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Overview
Description
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Another approach involves the use of solid support catalysts such as Al2O3 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways associated with its observed effects. For instance, it may inhibit certain enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide can be compared with other similar compounds such as:
- 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific nitrobenzamide moiety, which may confer distinct reactivity and biological effects.
Properties
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-14-11-12-24-18(13-14)22-19(15-7-3-2-4-8-15)20(24)23-21(26)16-9-5-6-10-17(16)25(27)28/h2-13H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDZSGQUCGQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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